molecular formula C8H5F3N2 B073893 2-Amino-4-(trifluoromethyl)benzonitrile CAS No. 1483-54-1

2-Amino-4-(trifluoromethyl)benzonitrile

Cat. No.: B073893
CAS No.: 1483-54-1
M. Wt: 186.13 g/mol
InChI Key: IAIRNHIXDCZUCV-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Bicalutamide Intermediates :

    • 2-Amino-4-(trifluoromethyl)benzonitrile has been used as an intermediate in the synthesis of bicalutamide, a drug used for prostate cancer treatment. The synthesis process from m-fluoro-(trifluoromethyl)benzene involves steps like bromination, Grignard reaction, cyanidation, and amination (Zhang Tong-bin, 2012).
  • Androgen Receptor Antagonists :

    • It is a precursor in the synthesis of MDV3100, an androgen receptor antagonist used for cancer treatment. This synthesis involves a reaction between 4-amino-2-(trifluoromethyl)benzonitrile and carbon disulfide (Li Zhi-yu, 2012).
  • Production of Diamino Compounds :

    • The compound has been used in an efficient and nonchromatographic process for multihundred gram production of 4,5-diamino-2-(trifluoromethyl)benzonitrile, which is essential in various chemical syntheses (Xun Li et al., 2009).
  • Polymer Solar Cells :

    • In the field of solar energy, it has been used as an additive in polymer solar cells, leading to increased power conversion efficiencies due to enhanced short circuit current and fill factor (Seonju Jeong et al., 2011).
  • High Voltage Lithium Ion Battery :

    • It serves as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathode in high voltage lithium-ion batteries, improving cyclic stability and capacity retention (Wenna Huang et al., 2014).
  • Synthesis of Nonsteroidal Androgen Receptor Antagonists :

    • It has been involved in the synthesis of nonsteroidal androgen receptor antagonists for dermatological applications, showing efficacy without phototoxicity (J. Li et al., 2008).
  • Electrolytic Reactions :

    • The compound has been used in electrolytic reactions for the derivation of trifluoromethyl radical to 2-aminobenzonitrile, leading to the production of amino-2,4-ditrifluoromethyl benzonitrile (K. Yoo et al., 2001).

Mechanism of Action

Target of Action:

These benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .

Mode of Action:

The specific interaction of 2-Amino-4-(trifluoromethyl)benzonitrile with its targets remains elusive Fluorine-containing compounds often exhibit unique behaviors due to the electronegativity and lipophilicity of fluorine atoms. These properties can influence drug-receptor interactions and metabolic stability .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can impact the compound’s stability, efficacy, and action.

Safety and Hazards

2-Amino-4-(trifluoromethyl)benzonitrile is toxic in contact with skin and if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

2-Amino-4-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . This suggests potential future directions in cancer treatment research.

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIRNHIXDCZUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-54-1
Record name 2-Amino-4-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1483-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Zinc dust (30 g) was added in portions to a 5° C. solution of 2-nitro-4-trifluoromethyl-benzonitrile (3.0 g, 14 mmol) in glacial acetic acid (260 mL). The reaction mixture was allowed to warm to room temperature, then stirred at room temperature for 1 hour. The reaction mixture was filtered through a celite plug, and the celite layer was washed with glacial acetic acid. The combined filtrate and washings were concentrated to afford 2-amino-4-trifluoromethyl-benzonitrile as an oily, orange solid which was used in subsequent reactions without additional purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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